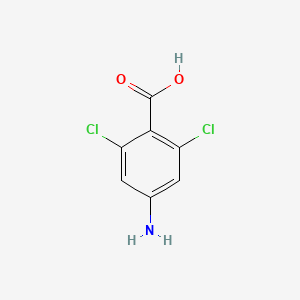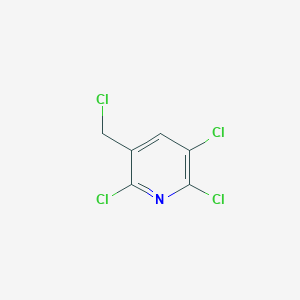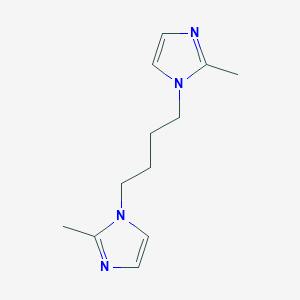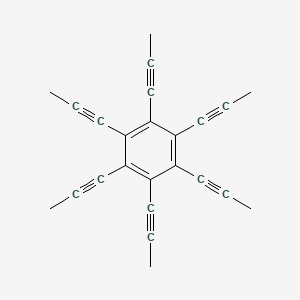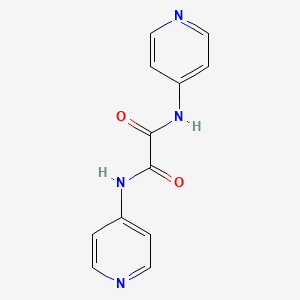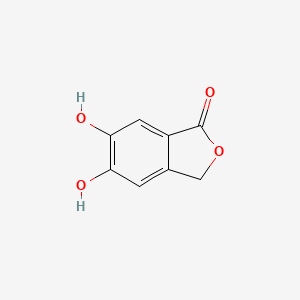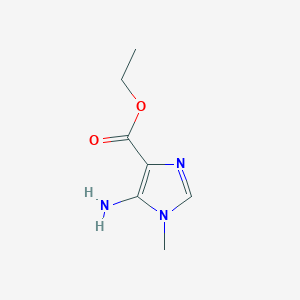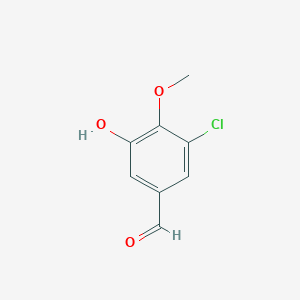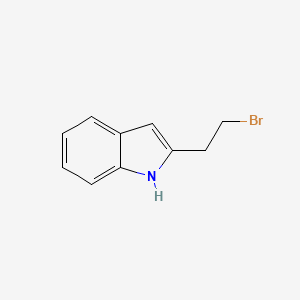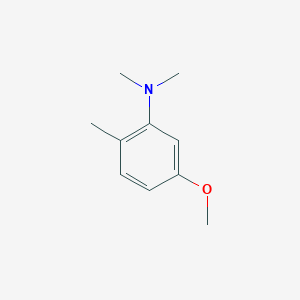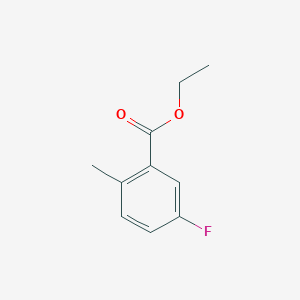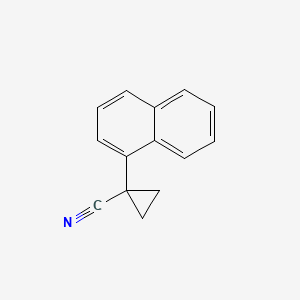
6-(甲基氨基)烟酰胺
描述
6-(Methylamino)nicotinamide is a compound with the molecular formula C7H9N3O and a molecular weight of 151.17 g/mol. It has been used in the development of a prodrug strategy designed to enhance the cellular activity of a potent bisubstrate inhibitor of Nicotinamide N-Methyltransferase (NNMT) .
Synthesis Analysis
The synthesis of nicotinamide derivatives, including 6-(Methylamino)nicotinamide, involves the use of spectral techniques such as IR, 1H-NMR, 13C-NMR, and MS for characterization . A prodrug strategy has been reported where the amine and carboxylic acid moieties of the highly polar amino acid side chain present in the bisubstrate inhibitor are temporarily protected .Molecular Structure Analysis
The molecular structure of 6-(Methylamino)nicotinamide consists of a nicotinamide core with a methylamino group attached .Chemical Reactions Analysis
The prodrug strategy for 6-(Methylamino)nicotinamide involves the modification of the carboxylic acid into a range of esters in the absence or presence of a trimethyl-lock (TML) amine protecting group .科学研究应用
抗白血病效应
6-(甲基氨基)烟酰胺和其他烟酰胺类似物被评估了抑制 L1210 白血病细胞中聚(腺苷二磷酸核糖)聚合酶的能力。它增强了细胞培养和体内化学治疗剂 1,3-双(2-氯乙基)-1-亚硝基脲 (BCNU) 的细胞杀伤作用。这种增强作用比其他烟酰胺类似物更有效,表明寿命协同增加,在某些情况下,导致长期无疾病生存者 (Berger, Catino, & Vietti, 1982)。
酶抑制
6-氨基烟酰胺 (6AN) 是 6-(甲基氨基)烟酰胺的一种变体,可以在各种生化反应中取代吡啶核苷酸的烟酰胺部分。它与成年动物的胚胎毒性作用和中枢神经系统损伤有关。这项研究表明了研究特定生化途径损伤的潜力,尤其是在酶促反应和代谢途径的背景下 (Köhler, Barrach, & Neubert, 1970)。
鸡胚胎的致畸作用
对烟酰胺类似物(包括 6-(甲基氨基)烟酰胺)的研究表明,在鸡胚胎中具有致畸(引起发育畸形)和抗致畸作用。这些类似物,尤其是吡啶环 6 位上带有氨基的那些类似物,表现出生长迟缓和其他发育异常。这些发现对了解类似化合物的致畸作用具有重要意义 (Uyeki, Doull, Cheng, & Misawa, 1982)。
抗肿瘤活性
6-(甲基氨基)烟酰胺对小鼠乳腺腺癌 755 表现出很强的抗肿瘤活性。烟酰胺的给药显着逆转了这种作用。6-(甲基氨基)烟酰胺和其他烟酰胺拮抗剂对不同组织的差异作用表明了一类用于潜在癌症治疗的新型化合物 (Shapiro, Dietrich, & Shils, 1957)。
酶促解毒
作用于烟酰胺及其类似物的酶烟酰胺甲基转移酶也可能在解毒各种生物碱中发挥作用。6-(甲基氨基)烟酰胺和相关化合物可能会影响这一解毒过程,要么增强要么降低某些底物的毒性 (Alston & Abeles, 1988)。
作用机制
Target of Action
6-(Methylamino)nicotinamide is a derivative of nicotinamide, also known as vitamin B3 or niacinamide . Its primary targets are the enzymes involved in the metabolism of nicotinamide, such as Nicotinamide N-methyltransferase (NNMT) . NNMT plays a crucial role in the methylation of nicotinamide to form 1-methylnicotinamide (MNA), using S-adenosyl-L-methionine (SAM) as the methyl donor .
Mode of Action
The compound interacts with its targets by participating in the cellular energy metabolism, DNA repair, and regulation of transcription processes . It is believed that the effects of 6-(Methylamino)nicotinamide are due to its role as a component of coenzymes including nicotinamide adenine dinucleotide (NAD+), reduced nicotinamide adenine dinucleotide (NADH), nicotinamide adenine dinucleotide phosphate (NADP+), and reduced nicotinamide adenine dinucleotide phosphate (NADPH) .
Biochemical Pathways
6-(Methylamino)nicotinamide affects the biochemical pathways related to the metabolism of nicotinamide . It is involved in the synthesis of NAD+, which contributes to redox reactions and energy production in cells . Pyridones, the oxidation products of nicotinamide, its methylated form, and its ribosylated form, are often associated with pathological outcomes in acute kidney injury (AKI) .
Pharmacokinetics
The pharmacokinetics of 6-(Methylamino)nicotinamide are influenced by species, sex, dose, and exposure route . After absorption, nicotinamide is stored as NAD in the liver and excretion occurs via kidneys . The compound exhibits improved cell permeability, which translates to significantly enhanced cellular activity .
Result of Action
The molecular and cellular effects of 6-(Methylamino)nicotinamide’s action include increased collagen production in fibroblast cultures and reduced dermal glycoaminoglycosides in photodamaged skin . It also increases the production of the epidermal proteins keratin, filaggrin, and involucrin . In cellular assays, it has been found to downregulate MNA production .
Action Environment
The action, efficacy, and stability of 6-(Methylamino)nicotinamide can be influenced by various environmental factors. For instance, the compound’s cellular activity can be affected by the presence of esterases, as demonstrated by the use of esterase-sensitive prodrugs
安全和危害
生化分析
Biochemical Properties
6-(Methylamino)nicotinamide interacts with various enzymes, proteins, and other biomolecules. It is a potent bisubstrate inhibitor of Nicotinamide N-Methyltransferase (NNMT), an enzyme that plays a crucial role in the methylation of nicotinamide . The compound has been found to be highly potent in biochemical assays, indicating its significant role in biochemical reactions .
Cellular Effects
The effects of 6-(Methylamino)nicotinamide on cells are complex and multifaceted. It has been found to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been reported to induce apoptosis in A549 cells, mediated by increasing ROS level and causing mitochondrial depolarization .
Molecular Mechanism
At the molecular level, 6-(Methylamino)nicotinamide exerts its effects through various mechanisms. It binds to NNMT, inhibiting its activity and thereby affecting the methylation of nicotinamide . This interaction with NNMT is a key aspect of its molecular mechanism of action .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-(Methylamino)nicotinamide can change over time. While specific information on the product’s stability, degradation, and long-term effects on cellular function is limited, it is known that the compound’s inhibitory activity on NNMT is potent in biochemical assays .
Metabolic Pathways
6-(Methylamino)nicotinamide is involved in the metabolic pathway of nicotinamide. It interacts with the enzyme NNMT, which catalyzes the methylation of nicotinamide to form MNA using SAM as the methyl donor .
Transport and Distribution
Given its role in the methylation of nicotinamide, it is likely that it interacts with various transporters and binding proteins involved in this process .
Subcellular Localization
Given its role in the methylation of nicotinamide, it is likely that it is localized in the cytosol where NNMT, the enzyme it interacts with, is found .
属性
IUPAC Name |
6-(methylamino)pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O/c1-9-6-3-2-5(4-10-6)7(8)11/h2-4H,1H3,(H2,8,11)(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDWPOVNHZLSOTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC=C(C=C1)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



